(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Brand Name:
Vulcanchem
CAS No.:
143892-90-4
VCID:
VC0233212
InChI:
InChI=1S/C19H24N6O5S2.C6H14N4O2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;7-4(5(11)12)2-1-3-10-6(8)9/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/b23-12-;/t13-,17-;4-/m10/s1
SMILES:
C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].C(CC(C(=O)O)N)CN=C(N)N
Molecular Formula:
C25H38N10O7S2
Molecular Weight:
654.8 g/mol
(2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
CAS No.: 143892-90-4
Main Products
VCID: VC0233212
Molecular Formula: C25H38N10O7S2
Molecular Weight: 654.8 g/mol
CAS No. | 143892-90-4 |
---|---|
Product Name | (2S)-2-Amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Molecular Formula | C25H38N10O7S2 |
Molecular Weight | 654.8 g/mol |
IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methylpyrrolidin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Standard InChI | InChI=1S/C19H24N6O5S2.C6H14N4O2/c1-25(5-3-4-6-25)7-10-8-31-17-13(16(27)24(17)14(10)18(28)29)22-15(26)12(23-30-2)11-9-32-19(20)21-11;7-4(5(11)12)2-1-3-10-6(8)9/h9,13,17H,3-8H2,1-2H3,(H3-,20,21,22,26,28,29);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/b23-12-;/t13-,17-;4-/m10/s1 |
Standard InChIKey | YHZGXEWHCMGDST-GWIDHQOMSA-N |
Isomeric SMILES | C[N+]1(CCCC1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)[O-].C(C[C@@H](C(=O)O)N)CN=C(N)N |
SMILES | C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].C(CC(C(=O)O)N)CN=C(N)N |
Canonical SMILES | C[N+]1(CCCC1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].C(CC(C(=O)O)N)CN=C(N)N |
Synonyms | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyimino-acetyl]amino]-3-[(1-methyl-2,3,4,5-tetrahydropyrrol-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
PubChem Compound | 5747398 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume